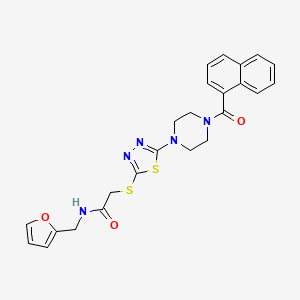

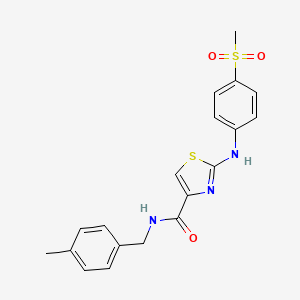

![molecular formula C12H14Br2N2O B3011724 5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide CAS No. 2241142-11-8](/img/structure/B3011724.png)

5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” involves various strategies. For instance, the pyrrolidine ring, a common feature in these compounds, can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . Another approach involves the use of isocyanide reagents for the synthesis of midazolam drug and its analogues .Molecular Structure Analysis

The molecular structure of “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecule also contains an aminomethyl group attached to a phenyl group .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” are diverse. For instance, the AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent is used for the covalent charge-tagging of molecules containing carboxylic acid and aldehydes .Aplicaciones Científicas De Investigación

- Organic Synthesis AMPPA-HBr serves as a reagent in the synthesis of several compounds. Notably, it has been used in the production of 4-amino-2-methylbenzoic acid, 4-amino-3-methylbenzoic acid, 4-amino-3-chlorobenzoic acid, and 4-amino-2-chlorobenzoic acid.

- Catalysis AMPPA-HBr acts as a catalyst in various synthetic processes. For instance, it has been employed in the synthesis of 4-amino-3-methylbenzoic acid and 4-amino-2-methylbenzoic acid.

- Production of Various Compounds Beyond specific acids, AMPPA-HBr contributes to the production of diverse compounds. Examples include 4-amino-3-methylbenzoic acid, 4-amino-2-methylbenzoic acid, 4-amino-3-chlorobenzoic acid, and 4-amino-2-chlorobenzoic acid.

- Although not directly related to AMPPA-HBr, a derivative—1-(1,5-dimethyl-2-pyrrolecarbonitrile)-2-[2-methyl-5-(4-aminomethyl)phenyl-3-thienyl] perfluorocyclopentene—has been designed and studied for its optoelectronic properties .

- Synthesis Pathway The synthesis of AMPPA-HBr involves several steps: Reaction of [4-(aminomethyl)phenyl]phosphonic acid with hydrobromic acid to produce AMPPA-HBr.

- Properties AMPPA-HBr is a white crystalline solid with a molecular weight of 391.86 g/mol and a melting point of 76.5 °C.

Optoelectronic Properties

Direcciones Futuras

The future directions for “5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide” and similar compounds involve further exploration of their potential applications in the pharmaceutical and agrochemical industries . There’s also interest in the development of novel organic synthesis methods to solve the problems of traditional linker technology .

Propiedades

IUPAC Name |

5-[4-(aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2BrH/c13-7-9-1-3-10(4-2-9)11-5-6-12(15)14-8-11;;/h1-6,8H,7,13H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXDZXHIDNDPGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CNC(=O)C=C2.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)

![N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B3011646.png)

![3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B3011660.png)

![1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine](/img/structure/B3011661.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3011662.png)

![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)

![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)